molecular formula C16H14N2O4 B3866293 3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide

3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide

Cat. No. B3866293
M. Wt: 298.29 g/mol
InChI Key: LNMALLAZHLMTPH-PTNGSMBKSA-N
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Description

3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide, also known as HNPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. HNPB belongs to the class of chalcones, which are known for their diverse biological activities.

Scientific Research Applications

3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in inflammation. Additionally, 3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide has shown potent antimicrobial activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The exact mechanism of action of 3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide is not fully understood, but it is believed to act through multiple pathways. 3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It also activates the p38 MAPK pathway, which is involved in apoptosis and cell cycle arrest. 3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activity of COX-2. 3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide has been shown to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting their metabolic processes.

Advantages and Limitations for Lab Experiments

3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its limited stability and sensitivity to light and air can pose challenges for storage and handling.

Future Directions

There are several possible future directions for research on 3-hydroxy-N-(2-nitrophenyl)-2-phenyl-2-butenamide. One direction could be to investigate its potential as a chemotherapeutic agent for cancer treatment. Another direction could be to explore its antimicrobial properties and potential applications in the development of new antibiotics. Further studies could also be conducted to elucidate its mechanism of action and to optimize its synthesis and stability.

properties

IUPAC Name

(Z)-3-hydroxy-N-(2-nitrophenyl)-2-phenylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-11(19)15(12-7-3-2-4-8-12)16(20)17-13-9-5-6-10-14(13)18(21)22/h2-10,19H,1H3,(H,17,20)/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMALLAZHLMTPH-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5558291

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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